Cas no 866154-25-8 ([(2,5-difluorophenyl)sulfamoyl]dimethylamine)
![[(2,5-difluorophenyl)sulfamoyl]dimethylamine structure](https://ja.kuujia.com/scimg/cas/866154-25-8x500.png)
[(2,5-difluorophenyl)sulfamoyl]dimethylamine 化学的及び物理的性質
名前と識別子
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- [(2,5-difluorophenyl)sulfamoyl]dimethylamine
- Sulfamide, N'-(2,5-difluorophenyl)-N,N-dimethyl-
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- MDL: MFCD05669594
- インチ: 1S/C8H10F2N2O2S/c1-12(2)15(13,14)11-8-5-6(9)3-4-7(8)10/h3-5,11H,1-2H3
- InChIKey: CARUXNLXMLMGRK-UHFFFAOYSA-N
- SMILES: S(N(C)C)(NC1=CC(F)=CC=C1F)(=O)=O
[(2,5-difluorophenyl)sulfamoyl]dimethylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | MS-1493-50MG |
N’-(2,5-difluorophenyl)-N,N-dimethylsulfamide |
866154-25-8 | >90% | 50mg |
£102.00 | 2023-09-07 | |
Key Organics Ltd | MS-1493-10MG |
N’-(2,5-difluorophenyl)-N,N-dimethylsulfamide |
866154-25-8 | >90% | 10mg |
£63.00 | 2023-09-07 | |
Key Organics Ltd | MS-1493-20MG |
N’-(2,5-difluorophenyl)-N,N-dimethylsulfamide |
866154-25-8 | >90% | 20mg |
£76.00 | 2023-03-10 | |
Key Organics Ltd | MS-1493-100MG |
N’-(2,5-difluorophenyl)-N,N-dimethylsulfamide |
866154-25-8 | >90% | 100mg |
£146.00 | 2023-09-07 | |
Key Organics Ltd | MS-1493-5MG |
N’-(2,5-difluorophenyl)-N,N-dimethylsulfamide |
866154-25-8 | >90% | 5mg |
£46.00 | 2023-09-07 | |
abcr | AB298452-100 mg |
N'-(2,5-Difluorophenyl)-N,N-dimethylsulfamide; . |
866154-25-8 | 100MG |
€221.50 | 2023-03-10 | ||
Ambeed | A998647-1g |
[(2,5-Difluorophenyl)sulfamoyl]dimethylamine |
866154-25-8 | 90% | 1g |
$350.0 | 2024-04-17 | |
Key Organics Ltd | MS-1493-1MG |
N’-(2,5-difluorophenyl)-N,N-dimethylsulfamide |
866154-25-8 | >90% | 1mg |
£37.00 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614237-1mg |
N′-(2,5-Difluorophenyl)-N,N-dimethylsulfamide |
866154-25-8 | 98% | 1mg |
¥436.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614237-25mg |
N′-(2,5-Difluorophenyl)-N,N-dimethylsulfamide |
866154-25-8 | 98% | 25mg |
¥1293.00 | 2024-04-27 |
[(2,5-difluorophenyl)sulfamoyl]dimethylamine 関連文献
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
[(2,5-difluorophenyl)sulfamoyl]dimethylamineに関する追加情報
[(2,5-difluorophenyl)sulfamoyl]dimethylamine: A Comprehensive Overview
The compound with CAS No 866154-25-8, commonly referred to as [(2,5-difluorophenyl)sulfamoyl]dimethylamine, has garnered significant attention in the scientific community due to its unique chemical properties and potential applications. This compound is a derivative of dimethylamine, where the amine group is substituted with a sulfamoyl group attached to a 2,5-difluorophenyl ring. The combination of these functional groups imparts distinctive reactivity and selectivity, making it a valuable molecule in various chemical and pharmaceutical contexts.
Recent studies have highlighted the importance of [(2,5-difluorophenyl)sulfamoyl]dimethylamine in the development of novel therapeutic agents. The sulfamoyl group is known for its ability to act as a bioisostere, providing structural and functional analogs to other biologically active molecules. This property has led researchers to explore its potential in drug design, particularly in the modulation of enzyme activity and receptor binding. The presence of fluorine atoms in the phenyl ring further enhances the compound's stability and lipophilicity, which are critical factors in drug delivery systems.
The synthesis of [(2,5-difluorophenyl)sulfamoyl]dimethylamine involves a multi-step process that typically begins with the preparation of the 2,5-difluorophenyl sulfonamide intermediate. This intermediate is then subjected to nucleophilic substitution reactions with dimethylamine to yield the final product. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound. For instance, the use of phase-transfer catalysts has significantly improved reaction yields while reducing waste generation.
One of the most promising applications of [(2,5-difluorophenyl)sulfamoyl]dimethylamine lies in its role as an intermediate in the synthesis of bioactive compounds. Its ability to undergo various transformations, such as alkylation and acylation reactions, makes it a versatile building block in organic synthesis. Researchers have successfully utilized this compound to construct complex molecular frameworks with potential anti-inflammatory, antiviral, and anticancer activities.
In addition to its synthetic utility, [(2,5-difluorophenyl)sulfamoyl]dimethylamine has been studied for its pharmacokinetic properties. Preclinical studies indicate that this compound exhibits favorable absorption profiles and moderate metabolic stability, which are essential traits for orally administered drugs. However, further investigations are required to fully understand its pharmacodynamic effects and toxicity profile.
The structural versatility of [(2,5-difluorophenyl)sulfamoyl]dimethylamine also extends to its use in materials science applications. Its ability to form stable complexes with metal ions has led to its exploration as a ligand in coordination chemistry. Potential applications include catalysis and sensor development, where the compound's electronic properties can be exploited for selective recognition of analytes.
From an environmental perspective, understanding the fate and transport of [(2,5-difluorophenyl)sulfamoyl]dimethylamine in natural systems is crucial for assessing its ecological impact. Studies on biodegradation pathways have revealed that this compound undergoes microbial transformation under aerobic conditions, albeit at a relatively slow rate. This information is vital for designing sustainable manufacturing processes and waste management strategies.
In conclusion, [(2,5-difluorophenyl)sulfamoyl]dimethylamine stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical properties continue to inspire innovative research directions aimed at unlocking its full potential as a therapeutic agent and industrial material.
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